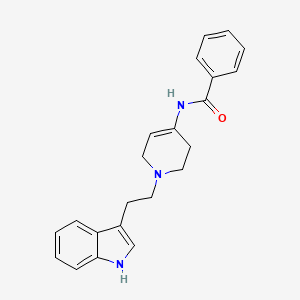
(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a hexyl group attached to an oxygen atom, a butenoic acid backbone, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Esterification and Hydrolysis: : One common method to synthesize (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid involves the esterification of 4-oxo-2-butenoic acid with hexanol, followed by hydrolysis. The reaction typically uses an acid catalyst such as sulfuric acid and is conducted under reflux conditions.
-
Aldol Condensation: : Another synthetic route involves the aldol condensation of hexanal with acetoacetic acid, followed by dehydration to form the desired product. This reaction requires a base catalyst, such as sodium hydroxide, and is performed at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be used to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
Pharmaceutical research explores the potential of this compound as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and resins with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired mechanical and chemical characteristics.
Wirkmechanismus
The mechanism by which (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid exerts its effects depends on its interaction with molecular targets. For example, in enzymatic reactions, the ketone group may form a covalent bond with the active site of an enzyme, inhibiting its activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-4-(Methoxy)-4-oxo-2-butenoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.
(2E)-4-(Ethoxy)-4-oxo-2-butenoic acid: Contains an ethoxy group, leading to different physical and chemical properties.
(2E)-4-(Butoxy)-4-oxo-2-butenoic acid: Features a butoxy group, affecting its reactivity and applications.
Uniqueness
(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is unique due to its longer alkyl chain (hexyl group), which can influence its solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly interesting for applications requiring specific solubility and interaction profiles.
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(E)-4-hexoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/b7-6+ |
InChI-Schlüssel |
RNERBJNDXXEXTK-VOTSOKGWSA-N |
Isomerische SMILES |
CCCCCCOC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



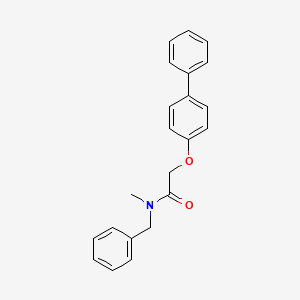
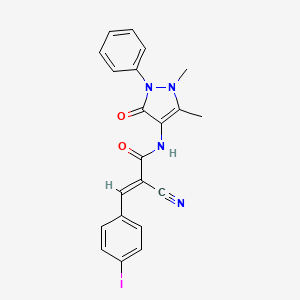
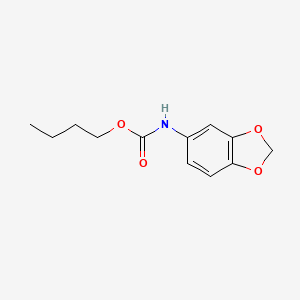

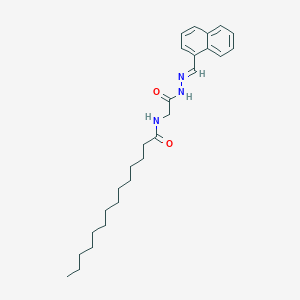
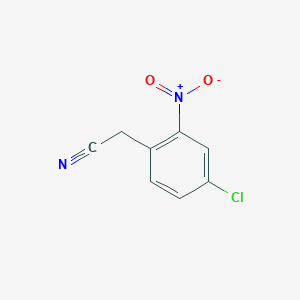

![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)


![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)
